tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and material science. Its unique structure incorporates both mercapto and carboxylate functional groups, which may contribute to its reactivity and biological activity.
tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is classified under:
Technical details regarding specific reagents and conditions are crucial for successful synthesis but require further investigation from specialized chemical literature or patents.
The molecular formula of tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is .
The structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCN2N=NC(S)=C2C1
.
While specific chemical reactions involving tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate are not widely reported, compounds with similar structures often undergo:
Further studies are needed to elucidate specific reaction pathways relevant to this compound .
Experimental data on its biological activity would provide insights into its mechanism of action.
Relevant data on boiling point, melting point, and specific heat capacities are not readily available but could be determined experimentally.
tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has potential applications in:
The versatility of this compound makes it an interesting subject for further research in both synthetic chemistry and applied sciences .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: